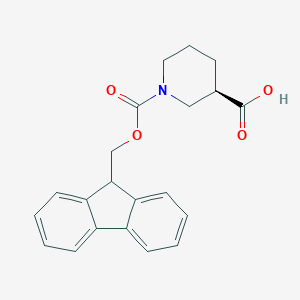

(r)-1-Fmoc-piperidine-3-carboxylic acid

Description

Evolution of Piperidine-3-carboxylic Acids as Unnatural Amino Acid Mimetics

Unnatural amino acids (UAAs) are a cornerstone of modern medicinal chemistry and drug discovery, offering a way to modulate the chemical and physical properties of peptides and other biomolecules. enamine.netresearchgate.net Piperidine-3-carboxylic acids are a prominent class of UAAs, specifically classified as β-amino acids because the amino group is on the carbon atom at the β-position relative to the carboxyl group. mdpi.com Their incorporation into peptide chains is a strategy to create peptidomimetics with improved characteristics.

The evolution of these compounds as amino acid mimetics stems from the desire to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability. By replacing a natural amino acid with a piperidine-based mimic, researchers can introduce a constrained, non-natural element into the peptide backbone. This modification can confer resistance to enzymatic degradation, enhance conformational stability, and fine-tune the biological activity of the resulting peptide. researchgate.netmdpi.com The development of synthetic methods to incorporate these building blocks, particularly through solid-phase peptide synthesis (SPPS), has been crucial to their widespread adoption in creating novel therapeutic agents. mdpi.com

Significance of Stereochemistry in Bioactive Conformationally Constrained Scaffolds

Stereochemistry, the precise three-dimensional arrangement of atoms, is a critical determinant of biological activity. In conformationally constrained scaffolds, where flexibility is limited, the defined stereochemistry dictates the spatial orientation of substituents that interact with biological targets. nih.gov This "conformational locking" is essential because biological systems, such as enzymes and receptors, are chiral and often exhibit a strong preference for one stereoisomer over another. acs.org

The importance of stereochemistry is profound; altering the chirality at a single stereocenter can dramatically change or abolish the biological activity of a molecule. nih.gov For instance, the interaction between a small molecule and a protein target often depends on a perfect geometric fit, and only the correct enantiomer will bind effectively. By designing scaffolds with specific, fixed stereochemistry, chemists can create molecules that are highly potent and selective for their intended target. dartmouth.edunih.gov This principle underscores the need for stereochemically pure building blocks in the synthesis of bioactive compounds.

Overview of (R)-1-Fmoc-piperidine-3-carboxylic Acid in Advanced Synthetic Methodologies

This compound is a specialized chemical building block designed for use in advanced synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS). sigmaaldrich.com Its structure consists of a piperidine-3-carboxylic acid core where the nitrogen atom is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the stereocenter at the 3-position is in the (R) configuration.

The Fmoc group is a base-labile protecting group, fundamental to the most widely used strategy for SPPS. scielo.org.mxnih.gov It prevents the piperidine (B6355638) nitrogen from reacting out of turn while allowing the carboxylic acid group to form a peptide bond with the free amine of a growing peptide chain. chemimpex.com The Fmoc group is stable under the coupling conditions but can be efficiently removed by treatment with a mild base, typically a solution of piperidine in a solvent like dimethylformamide (DMF). acs.orgmdpi.com This deprotection step regenerates the amine on the piperidine ring, making it available for the next coupling cycle in the peptide synthesis. mdpi.com

The use of this compound allows for the precise insertion of a conformationally constrained (R)-nipecotic acid residue into a peptide sequence. echemi.com This is a key tool for medicinal chemists aiming to create peptidomimetics with specific structural features to enhance their therapeutic properties. chemimpex.com

Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C21H21NO4 | echemi.comaceschem.com |

| Molecular Weight | 351.40 g/mol | echemi.comaceschem.comsigmaaldrich.com |

| CAS Number | 26630-55-7 | aceschem.com |

| Appearance | Solid / Powder | sigmaaldrich.comsigmaaldrich.com |

| Purity | ≥97-99% (HPLC) | sigmaaldrich.comechemi.com |

| Synonyms | (R)-Fmoc-Nip-OH, (R)-N-FMOC-PIPERIDINE-3-CARBOXYLIC ACID, FMOC-(R)-NIPECOTIC ACID | echemi.com |

Interactive Data Table: Stereoisomers of 1-Fmoc-piperidine-3-carboxylic acid This table compares the (R) and (S) enantiomers, highlighting the importance of stereochemistry.

| Feature | This compound | (S)-1-Fmoc-piperidine-3-carboxylic acid |

|---|---|---|

| Synonym | FMOC-(R)-NIP-OH echemi.com | Fmoc-L-nipecotic acid |

| CAS Number | 26630-55-7 aceschem.com | 131920-94-6 |

| Molecular Formula | C21H21NO4 echemi.comaceschem.com | C21H21NO4 sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 351.40 echemi.comaceschem.comsigmaaldrich.com | 351.40 sigmaaldrich.comsigmaaldrich.com |

| InChI Key | FINXGQXNIBNREL-GFCCVEGCSA-N | FINXGQXNIBNREL-AWEZNQCLSA-N sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINXGQXNIBNREL-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589228 | |

| Record name | (3R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193693-67-3 | |

| Record name | (3R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Stereoselective Synthesis of R 1 Fmoc Piperidine 3 Carboxylic Acid

Enantioselective Methodologies for Piperidine-3-carboxylic Acid Ring Formation

The creation of the enantiomerically pure piperidine-3-carboxylic acid scaffold, the precursor to the final Fmoc-protected compound, is the cornerstone of the synthesis. Various methods have been developed to establish the desired (R)-stereocenter at the C3 position.

Asymmetric Catalysis Approaches for Chiral Induction

Asymmetric catalysis offers an efficient route to chiral piperidines by directly functionalizing prochiral starting materials like pyridines. A prominent strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govsnnu.edu.cn This method utilizes a three-step process:

Partial reduction of pyridine (B92270) to a dihydropyridine (B1217469) intermediate. nih.govsnnu.edu.cnsemanticscholar.org

Rhodium-catalyzed asymmetric carbometalation of the dihydropyridine. nih.govsnnu.edu.cnsemanticscholar.org

A final reduction to yield the enantioenriched 3-substituted piperidine (B6355638). nih.govsnnu.edu.cnsemanticscholar.org

In this sequence, a catalyst system, often comprising a rhodium precursor like [Rh(cod)OH]₂ and a chiral ligand such as (S)-Segphos, reacts with a dihydropyridine and a boronic acid to form 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. organic-chemistry.org This approach has proven versatile, with a broad tolerance for different functional groups. snnu.edu.cn

Another catalytic approach is the palladium-catalyzed decarboxylative cyclization of γ-methylidene-δ-valerolactones with imines, which produces highly substituted nipecotic acid (piperidine-3-carboxylic acid) derivatives with high diastereoselectivity. acs.org

Table 1: Examples of Asymmetric Catalytic Systems for Piperidine Synthesis

| Catalytic System | Reaction Type | Substrates | Key Features |

| [Rh(cod)OH]₂ / (S)-Segphos | Asymmetric Reductive Heck | Dihydropyridine, Boronic Acid | High yield and enantioselectivity; broad functional group tolerance. organic-chemistry.org |

| Palladium / (R)-binap | Decarboxylative Cyclization | γ-methylidene-δ-valerolactone, Imine | Produces nipecotic acid derivatives with high diastereoselectivity. acs.org |

| Ruthenium(II) complex | Asymmetric Hydrogenation | Enamine | Achieves complete conversion to the desired piperidine. nih.gov |

| Copper(II) / Chiral Ligand | Radical-Mediated C-H Cyanation | Acyclic Amines | Enantioselective cyanidation followed by cyclization to form chiral piperidines. nih.gov |

Diastereoselective Synthesis from Chiral Precursors

This strategy introduces chirality by starting with an enantiomerically pure precursor, which then directs the stereochemical outcome of subsequent ring-forming reactions. One effective method employs carbohydrate-based chiral auxiliaries, such as D-arabinopyranosylamine. researchgate.net A domino Mannich–Michael reaction between Danishefsky's diene and an aldimine derived from the chiral auxiliary yields N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.net The chiral auxiliary can be removed later in the synthetic sequence.

Diastereoselective reductive cyclization is another powerful technique. For instance, amino acetals prepared via a diastereoselective nitro-Mannich reaction can be cyclized to form piperidines, where the stereochemistry established in the initial Mannich reaction is preserved. nih.gov A classical approach involves the resolution of racemic N-Cbz-3-piperidine carboxylic acid using a chiral resolving agent like (R)-phenylethylamine. google.com The two diastereomeric salts formed can be separated by crystallization, and subsequent acidification liberates the desired enantiopure (R)-N-Cbz-piperidine-3-carboxylic acid. google.com

Enzyme-Mediated Synthesis of Enantiopure Intermediates

Biocatalysis provides a highly selective and sustainable alternative for producing enantiopure piperidines. Chemo-enzymatic dearomatization of pyridines can be achieved using a combination of oxidase and reductase enzymes. nih.govsemanticscholar.orgnih.gov In this system, an oxidase activates the piperidine ring, making it susceptible to asymmetric reduction by an Ene-IRED (ene-reductase) enzyme, which generates the chiral product with high enantiomeric excess. nih.gov

Kinetic resolution using stereoselective amidases is another enzymatic method. Racemic piperidine-3-carboxamide can be resolved by whole bacterial cells containing an amidase that selectively hydrolyzes one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer unreacted. google.com This allows for the separation of the two enantiomers.

Orthogonal Protecting Group Strategies in Synthesis

The synthesis of complex molecules like (R)-1-Fmoc-piperidine-3-carboxylic acid relies heavily on orthogonal protecting groups. jocpr.combiosynth.com These are distinct chemical moieties that can be removed under specific conditions without affecting other protecting groups in the molecule. jocpr.comresearchgate.net For the target compound, the key is the orthogonal relationship between the Fmoc group on the piperidine nitrogen and the protecting group on the carboxylic acid, which is often a simple ester (like a methyl or ethyl ester) or left unprotected during the Fmoc introduction. The most common orthogonal strategy in this context is the base-labile Fmoc group and an acid-labile group (like tert-butyl, t-Boc) or a group removed by hydrogenolysis (like benzyl, Bn). biosynth.com

Optimization of Fmoc Protection of the Piperidine Nitrogen

The introduction of the fluorenylmethyloxycarbonyl (Fmoc) group onto the secondary amine of the piperidine ring is a critical step. This is typically achieved by reacting (R)-piperidine-3-carboxylic acid (or its ester derivative) with an activated Fmoc reagent. Common reagents include 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). ub.edu

The reaction is generally performed in the presence of a base to neutralize the acid generated. However, the use of Fmoc-OSu can sometimes lead to the formation of side-products like Fmoc-β-Ala-OH. ub.edu To circumvent this, alternative acylating reagents have been explored. The use of Fmoc-2-mercaptobenzothiazole (Fmoc-2-MBT) has been shown to provide clean Fmoc-amino acids without the problematic side-products associated with Fmoc-Cl or Fmoc-OSu. ub.edu Optimization involves careful selection of the solvent, base, and reaction temperature to maximize yield and purity.

Selective Deprotection Kinetics and Mechanisms

The Fmoc group is prized for its selective removal under mild basic conditions, a process that proceeds via a β-elimination (E1cB) mechanism. researchgate.netspringernature.com A base abstracts the acidic proton on the fluorene (B118485) ring, leading to the elimination of the highly reactive dibenzofulvene (DBF) intermediate and the free amine. researchgate.net

The standard reagent for Fmoc deprotection in solid-phase peptide synthesis is a solution of piperidine (typically 20%) in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.netgoogle.com Piperidine acts as both the base to initiate the deprotection and the nucleophile to trap the resulting DBF, forming a stable adduct and driving the reaction to completion. springernature.com

However, piperidine is toxic, and significant research has been dedicated to finding greener and more efficient alternatives. nih.govrsc.org The kinetics of various deprotection cocktails have been studied extensively. For instance, a combination of 5% piperazine (B1678402) and 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in N-methyl-2-pyrrolidone (NMP) has been shown to be faster than 20% piperidine and can reduce side reactions like diketopiperazine formation. rsc.orgacs.org

Table 2: Comparison of Fmoc Deprotection Reagents

| Reagent Cocktail | Solvent | Half-life (t₁/₂) | Notes |

| 20% Piperidine | DMF | 7s rsc.org | Standard but toxic; can cause side reactions. google.comacs.org |

| 5% Piperidine | DMF | 8.6 min (for complete removal) | Slower than 20% solution. rsc.org |

| 5% Piperazine | DMF | 50s rsc.org | Safer alternative, but can be sluggish alone. rsc.org |

| 5% Piperazine + 1% DBU | DMF | 7s rsc.org | Rivals the speed of 20% piperidine. rsc.org |

| 2% DBU, 5% Piperazine | NMP | - | Shown to suppress diketopiperazine formation effectively. acs.org |

| 3-(diethylamino)propylamine (DEAPA) | N-octyl-pyrrolidone | - | Identified as a viable, greener alternative to piperidine. rsc.org |

Minimization of Side Reactions During Fmoc Removal

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a crucial step in peptide synthesis, but it is susceptible to side reactions that can compromise the purity and yield of the final product. mdpi.com The standard method for Fmoc deprotection involves the use of a secondary amine base, most commonly piperidine in a polar aprotic solvent like dimethylformamide (DMF). mdpi.comnih.gov However, these basic conditions can promote undesirable intramolecular reactions, particularly aspartimide formation and diketopiperazine (DKP) formation.

Aspartimide Formation: This side reaction occurs when the peptide backbone nitrogen attacks the side-chain ester of an aspartic acid residue (or a related structure), forming a cyclic succinimide (B58015) intermediate. biotage.comiris-biotech.de This intermediate can then undergo epimerization or be opened by the amine base (e.g., piperidine) to form β-isomers and piperidide adducts, which are often difficult to separate from the desired product. iris-biotech.deacs.org While this compound is not an aspartic acid derivative, analogous cyclization reactions can be problematic in sequences containing it, especially when adjacent to residues with low steric hindrance like glycine. acs.org

Strategies to minimize aspartimide formation include:

Modifying Deprotection Conditions: Using weaker bases such as piperazine or morpholine (B109124) can suppress aspartimide formation. biotage.comresearchgate.net The addition of acidic additives like formic acid or hydroxybenzotriazole (B1436442) (HOBt) to the piperidine solution can also buffer the basicity and reduce the rate of this side reaction. biotage.compsu.edu

Alternative Reagents: Dipropylamine (DPA) has been reported as an effective Fmoc deprotection reagent that significantly reduces aspartimide formation compared to piperidine, especially at elevated temperatures. acs.org

Solvent Choice: The choice of solvent can influence the rate of side reactions. Binary solvent mixtures have been shown to suppress aspartimide formation compared to pure DMF. acs.org

Diketopiperazine (DKP) Formation: DKP formation is an intramolecular cyclization reaction involving the N-terminal amine of a dipeptide, which attacks the amide carbonyl bond to release a cyclic dipeptide (a diketopiperazine) from the solid support or in solution. iris-biotech.denih.gov This is particularly prevalent when proline or other secondary amino acids are at the C-terminus of the dipeptide, as their structure favors the cis-amide bond conformation required for cyclization. nih.goviris-biotech.de The synthesis involving piperidine-3-carboxylic acid is susceptible to this side reaction at the dipeptide stage.

Strategies to minimize DKP formation include:

Use of Dipeptide Building Blocks: Incorporating pre-formed dipeptides can bypass the vulnerable dipeptidyl-resin stage where DKP formation is most likely to occur. iris-biotech.de

Optimized Deprotection Cocktails: An alternative Fmoc-removal solution containing 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to drastically reduce DKP formation compared to the conventional 20% piperidine/DMF. nih.gov

Control of Reaction Conditions: Factors such as residual piperidine concentration, temperature, and hold times after coupling can significantly impact the rate of DKP formation and must be carefully controlled. nih.govacs.org

| Side Reaction | Description | Minimization Strategies |

|---|---|---|

| Aspartimide Formation | Base-catalyzed intramolecular cyclization of an aspartate-like side chain with the peptide backbone, leading to epimerization and by-product formation. biotage.comiris-biotech.de | - Use of weaker bases (e.g., piperazine). biotage.comresearchgate.net |

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a dipeptide N-terminus, cleaving the peptide from the resin or solution and forming a cyclic dipeptide. iris-biotech.denih.gov | - Incorporation of pre-formed dipeptide units. iris-biotech.de |

Resolution Techniques for Enantiomeric Purity Attainment

The production of single-enantiomer drugs is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles. rsc.org When a synthesis yields a racemic mixture of piperidine-3-carboxylic acid, a resolution step is necessary to isolate the desired (R)-enantiomer. The most common methods for chiral resolution are chromatographic separation and diastereomeric salt crystallization. wikipedia.org

Chromatographic techniques offer powerful and versatile methods for the analytical and preparative separation of enantiomers. nih.gov High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the most widely used approaches. nih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) carbamates, are highly effective for a wide range of chiral compounds, including amino acid derivatives. nih.gov Zwitterionic and macrocyclic glycopeptide CSPs are also commonly employed for the separation of amino acids and peptides. chiraltech.comchromatographytoday.com The choice of mobile phase, typically a mixture of a nonpolar solvent (like hexane) and a polar modifier (like isopropanol (B130326) or ethanol), is crucial for achieving optimal resolution. nih.gov

Supercritical Fluid Chromatography (SFC): SFC has emerged as a preferred alternative to HPLC for chiral separations, particularly at the preparative scale. nih.govresearchgate.net It uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase, often with a small amount of an organic modifier like methanol. researchgate.netresearchgate.net SFC offers several advantages, including faster separations, reduced solvent consumption, and easier product isolation, making it a "greener" and more efficient technique. nih.gov Polysaccharide-based CSPs are also the most common choice for chiral SFC separations.

| Technique | Typical Chiral Stationary Phase (CSP) | Common Mobile Phase | Advantages |

|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak® series), Zwitterionic (e.g., CHIRALPAK® ZWIX), Macrocyclic glycopeptides (e.g., CHIROBIOTIC™). nih.govnih.govchiraltech.com | Hexane/Isopropanol, Acetonitrile/Water with additives. nih.gov | High resolution, well-established methodology. nih.gov |

| Chiral SFC | Polysaccharide-based (e.g., derivatives of cellulose and amylose). nih.gov | Supercritical CO₂ with alcohol modifiers (e.g., Methanol, Ethanol). researchgate.netresearchgate.net | Fast separations, reduced organic solvent use, easier scale-up. nih.gov |

This classical resolution method relies on converting the racemic carboxylic acid into a pair of diastereomeric salts by reacting it with a single enantiomer of a chiral base (a resolving agent). wikipedia.org Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. libretexts.org

The process involves:

Salt Formation: The racemic mixture of 1-Fmoc-piperidine-3-carboxylic acid is dissolved in a suitable solvent and treated with a stoichiometric amount of an enantiomerically pure chiral amine.

Crystallization: The solvent system is chosen so that the salt of one diastereomer is significantly less soluble and crystallizes out of the solution, while the other remains dissolved. kiko-tech.co.jp

Separation and Liberation: The crystallized salt is isolated by filtration. The desired enantiomer of the carboxylic acid is then recovered by treating the separated diastereomeric salt with a strong acid to break the salt and remove the resolving agent. libretexts.org

The success of this method depends heavily on the choice of the resolving agent and the crystallization solvent, which often requires extensive screening. kiko-tech.co.jp

| Resolving Agent Class | Examples | Application |

|---|---|---|

| Chiral Amines | (R)- or (S)-1-Phenylethylamine, Brucine, Quinidine, Cinchonidine, (S)-(+)-Camphorsulfonic acid. wikipedia.orglibretexts.orggoogle.com | Used to resolve racemic carboxylic acids like 1-Fmoc-piperidine-3-carboxylic acid. libretexts.org |

| Chiral Carboxylic Acids | Tartaric acid, (S)-Mandelic acid. wikipedia.org | Used to resolve racemic amines. |

Scale-Up Considerations for Research and Pre-Clinical Development

Transitioning the synthesis of this compound from laboratory scale to larger quantities suitable for research and pre-clinical studies introduces several challenges. The focus shifts towards process robustness, safety, cost-effectiveness, and sustainability. nih.gov

Key considerations include:

Process Mass Intensity (PMI): PMI is a metric used to evaluate the environmental impact and efficiency of a chemical process, defined as the total mass of materials used (solvents, reagents, water) to produce a certain mass of the final product. In peptide-related synthesis, PMI is often high due to the extensive use of solvents for reactions, washes, and purification. nih.gov Optimizing solvent choice and recycling can significantly improve the PMI.

Reagent Selection: On a larger scale, the cost, toxicity, and handling safety of reagents become paramount. For instance, while effective, coupling agents that are potentially explosive or highly sensitizing may be avoided in favor of safer alternatives. nih.gov Similarly, the use of highly corrosive acids like trifluoroacetic acid (TFA) for deprotection steps requires specialized equipment and handling procedures.

Purification Strategy: While HPLC is effective for purification, its scalability can be limited by high costs and solvent consumption. Preparative SFC is often a more sustainable and efficient choice for large-scale chiral separations. nih.gov Crystallization, if a suitable system can be developed, is often the most cost-effective and scalable purification method for achieving high purity.

Impurity Profile: A consistent and well-characterized impurity profile is essential for any material intended for pre-clinical use. This requires robust analytical methods to monitor the levels of side-products, residual solvents, and enantiomeric purity throughout the manufacturing process.

Isolation: The final isolation step, typically lyophilization (freeze-drying) for peptides and their derivatives, must be optimized to ensure product stability and yield a suitable powder for formulation. nih.gov

Integration of R 1 Fmoc Piperidine 3 Carboxylic Acid into Peptide and Peptidomimetic Design

Role as a Conformationally Constrained Building Block in Solid-Phase Peptide Synthesis (SPPS)

The rigid piperidine (B6355638) ring of (R)-1-Fmoc-piperidine-3-carboxylic acid makes it an effective tool for restricting the conformational freedom of peptide backbones when integrated via Solid-Phase Peptide Synthesis (SPPS). researchgate.net SPPS is a cornerstone technique for the assembly of peptides, involving the sequential addition of amino acids to a growing chain anchored to a solid support. wpmucdn.com The use of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is standard in this process, which is removed by a base, typically piperidine, at each cycle to allow for the next coupling reaction. wpmucdn.comchempep.com

Coupling Efficiencies and Reaction Kinetics in Fmoc-SPPS

The efficiency of coupling reactions in Fmoc-SPPS is critical for the successful synthesis of the target peptide. iris-biotech.de Generally, the coupling of Fmoc-protected amino acids involves the activation of the carboxylic acid group to facilitate amide bond formation. chempep.com While specific kinetic data for this compound is not extensively detailed in the provided results, the principles of Fmoc-SPPS suggest that its coupling efficiency would be influenced by factors such as the choice of coupling reagents, reaction time, and the steric hindrance of the amino acid itself. chempep.comiris-biotech.de

Standard coupling protocols often employ reagents like HBTU or HATU in the presence of a base such as DIPEA. mdpi.comnih.gov The reaction times for coupling can vary, but are typically in the range of 30 to 60 minutes for standard amino acids. univ-rennes1.fr The removal of the Fmoc group is a critical step, usually achieved with a 20% solution of piperidine in DMF. mdpi.comnih.gov This deprotection step can be monitored by UV spectroscopy to ensure its completion. iris-biotech.de

Table 1: General Parameters in Fmoc-SPPS

| Parameter | Typical Conditions/Reagents | Purpose |

| Support Resin | Rink Amide, 2-Chlorotrityl chloride | Solid support for peptide assembly |

| Fmoc Deprotection | 20% Piperidine in DMF | Removal of the N-terminal Fmoc group |

| Coupling Reagents | HATU, HBTU, DIC/Oxyma | Activation of the carboxylic acid for amide bond formation |

| Solvent | DMF, NMP | Solubilizes reactants and swells the resin |

Impact on Peptide Elongation and Purity Profiles

The incorporation of sterically hindered or conformationally constrained amino acids like this compound can influence the efficiency of subsequent peptide elongation steps. Incomplete coupling reactions can lead to the formation of deletion sequences, where one or more amino acids are missing from the final peptide. iris-biotech.de This directly impacts the purity of the crude peptide product.

To mitigate this, it is common to use highly efficient coupling reagents and sometimes to perform double couplings to drive the reaction to completion. chempep.com The purity of the final peptide is typically assessed by High-Performance Liquid Chromatography (HPLC), and the identity is confirmed by mass spectrometry. nih.gov High-purity Fmoc-amino acid building blocks are essential for achieving high-purity peptides, as impurities in the starting materials can lead to the incorporation of incorrect residues. sigmaaldrich.com

Structural Confinement and Secondary Structure Induction in Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. The rigid scaffold of this compound is particularly useful in this context for inducing specific secondary structures. nih.gov

Mimicry of β-Turns and Helical Conformations

The piperidine ring, when incorporated into a peptide backbone, can act as a potent inducer of specific secondary structures, most notably β-turns. nih.govnih.gov β-turns are crucial elements in protein folding and molecular recognition processes. By replacing a native amino acid residue with this compound, the conformational landscape of the peptide is restricted, favoring the formation of a turn-like structure. nih.gov This mimicry of β-turns is a key strategy in the design of bioactive peptidomimetics. researchgate.netresearchgate.net Some studies have also explored the use of piperidine-based structures to mimic helical conformations. nih.gov

Stabilization of Specific Conformational States

The introduction of the rigid piperidine moiety helps to pre-organize the peptide backbone into a specific conformation. This conformational stabilization can lead to a higher affinity for the target receptor by reducing the entropic penalty upon binding. The defined spatial orientation of the side chains flanking the piperidine unit can be precisely controlled, which is a critical factor for effective molecular recognition.

Strategic Incorporation into Cyclic and Branched Peptide Architectures

The utility of this compound extends to the synthesis of more complex peptide architectures, such as cyclic and branched peptides.

Site-Specific Derivatization and Scaffold Functionalization

The structure of this compound offers distinct sites for chemical modification, making it an excellent scaffold for functionalization. The primary points for derivatization are the carboxylic acid at the C3 position and the secondary amine at the N1 position (temporarily protected by the Fmoc group).

The carboxylic acid function is the key handle for integrating the piperidine unit into a growing peptide chain via amide bond formation. Standard peptide coupling reagents, such as HBTU or PyBOP, are used to activate the carboxyl group for reaction with a free amine on a solid support or in solution. nih.govnih.gov

Once incorporated into a peptide sequence, the Fmoc group can be selectively removed under mild basic conditions, typically using a solution of 20% piperidine in dimethylformamide (DMF). nih.govnih.gov This unmasks the secondary amine of the piperidine ring, which then becomes available for further site-specific derivatization. This newly liberated amine can be used to:

Continue the elongation of a peptide chain, creating a branch point.

Introduce a variety of functional groups or molecular probes.

Attach other scaffolds or templates to build more complex molecular architectures.

This ability to control the modification at both the C3 and N1 positions allows for the precise construction of peptidomimetics where the piperidine ring acts as a conformationally restricted replacement for a standard amino acid residue or a dipeptide segment. nih.gov

Table 1: Key Functionalization Sites of this compound in Synthesis

| Functional Site | Position | Role in Synthesis | Derivatization Method |

| Carboxylic Acid | C3 | Integration into peptide backbone | Amide bond formation with coupling reagents (e.g., HBTU, DIC) |

| Secondary Amine | N1 | Chain elongation, branching, or functionalization | Fmoc removal (e.g., 20% piperidine in DMF) followed by acylation, alkylation, etc. |

Development of Multi-Orthogonal Scaffolds for Complex Biomolecules

A multi-orthogonal scaffold is a molecular framework that contains multiple protecting groups that can be removed under different, non-interfering chemical conditions. This strategy enables the site-selective modification of a complex molecule in a stepwise manner. nih.gov

This compound is a foundational component for creating such multi-orthogonal systems. The Fmoc group itself represents one level of orthogonality, as it is base-labile. To create a truly multi-orthogonal scaffold, derivatives of this piperidine building block can be synthesized to include additional functional groups protected by orthogonal partners.

For example, a derivative could be created by introducing an amino group at the C4 or C5 position of the piperidine ring, which is then protected with an acid-labile group like tert-butyloxycarbonyl (Boc). In another scenario, a hydroxyl group could be introduced and protected with a group removable by hydrogenation. This creates a scaffold with multiple "handles" for derivatization.

A hypothetical workflow using such a scaffold in SPPS would be:

Incorporate the multi-functionalized piperidine building block into a peptide chain via its carboxylic acid.

Remove the base-labile Fmoc group to continue peptide elongation from the N1 position.

At a later stage, selectively remove the acid-labile Boc group to attach a different moiety (e.g., a fluorescent tag) at the C4/C5 position.

Finally, cleave the completed molecule from the solid support.

This approach allows for the controlled synthesis of highly complex and precisely functionalized biomolecules, such as branched peptides, cyclic peptides, or peptide-drug conjugates, where the piperidine core serves as the central organizing element. nih.gov

Table 2: Example of a Hypothetical Multi-Orthogonal Piperidine Scaffold

| Functional Group on Scaffold | Protecting Group | Removal Condition | Potential Use |

| N1-Amine | Fmoc (Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | Primary chain elongation/branching |

| C4-Amine | Boc (tert-Butyloxycarbonyl) | Acid (e.g., Trifluoroacetic acid) | Attachment of a secondary peptide or label |

| C5-Carboxyl | Allyl ester | Palladium catalyst (e.g., Pd(PPh₃)₄) | On-resin cyclization or conjugation |

Application in the Construction of Foldamers and Non-Peptidic Scaffolds

The conformational rigidity of the piperidine ring makes this compound an excellent building block for constructing foldamers and other non-peptidic scaffolds. thieme-connect.com

Foldamers are synthetic oligomers that mimic the ability of proteins and nucleic acids to fold into well-defined three-dimensional structures. The inclusion of constrained cyclic monomers like piperidine-3-carboxylic acid into an oligomer chain reduces the molecule's conformational freedom. This pre-organization helps to drive the folding process, allowing for the creation of predictable secondary structures such as helices, turns, and sheets. By alternating this compound with other amino acids or similar building blocks, researchers can design novel foldamers with specific shapes and functionalities.

Beyond linear foldamers, the piperidine ring is itself a quintessential non-peptidic scaffold that is prevalent in medicinal chemistry. nih.govnih.gov The synthesis of HIV-1 protease inhibitors, for example, has utilized piperidine moieties as P2-ligands to enhance interactions with the enzyme's active site. nih.gov By using this compound, synthetic chemists can move beyond traditional linear peptide structures. The piperidine core can serve as a central hub from which various pharmacophoric groups can be displayed in a precise three-dimensional orientation, a strategy often employed in structure-based drug design.

Table 3: Role of Constrained Building Blocks in Foldamer and Scaffold Design

| Building Block Type | Structural Feature | Influence on Conformation | Example Application |

| Piperidine Derivatives | Saturated 6-membered ring | Induces turns, restricts backbone rotation | Peptidomimetics, foldamers |

| Proline | 5-membered ring | Creates "kinks" in peptide chains | Stabilizing beta-turns |

| Beta-Amino Acids | Extra CH₂ in backbone | Promotes helical and sheet structures | Beta-peptide foldamers |

| Azole Derivatives | 5-membered aromatic heterocycle | Planar, rigid linker | Amide bond bioisosteres nih.gov |

Pharmacological and Drug Discovery Research Exploiting R 1 Fmoc Piperidine 3 Carboxylic Acid

Design of Bioactive Ligands and Enzyme Inhibitors

The unique three-dimensional structure of the piperidine (B6355638) ring in (R)-1-Fmoc-piperidine-3-carboxylic acid allows it to serve as a constrained scaffold in the design of potent and selective bioactive ligands and enzyme inhibitors. chemimpex.comnih.gov By incorporating this rigid structure into a molecule, chemists can reduce the conformational flexibility that is often a source of non-specific binding, thereby enhancing the compound's affinity and specificity for its intended biological target. nih.gov This approach is particularly effective in creating compounds that target specific biological pathways with high precision. chemimpex.com

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. The piperidine core is an excellent scaffold for such studies. For instance, research into farnesyltransferase (FTase) inhibitors demonstrated the critical role of the piperidine core. nih.gov Systematic modifications of the substituents on the piperidine ring allowed researchers to map the key interactions necessary for potent inhibition. nih.gov

In one study, moving from a piperidine-2-one to a piperidine core resulted in a tenfold increase in inhibitory potency. nih.gov Further optimization revealed that the stereochemistry was also crucial; the (+)-enantiomers of the synthesized piperidine derivatives showed significantly more potent inhibition of FTase, with one lead compound achieving an IC₅₀ of 1.9 nM. nih.gov These findings underscore how using constrained analogues derived from scaffolds like piperidine-3-carboxylic acid can elucidate the precise structural requirements for high-affinity binding.

The versatility of the this compound building block enables its use in developing ligands for a wide array of biological targets. chemimpex.comsigmaaldrich.cn Its derivatives have been successfully synthesized and evaluated as inhibitors for various enzymes and as ligands for specific receptors, demonstrating its broad applicability in drug discovery.

Key examples include:

GABA Transporters (GATs): Synthetic derivatives of (R)-piperidine-3-carboxylic acid have been evaluated as inhibitors of gamma-aminobutyric acid (GABA) uptake. sigmaaldrich.cn These compounds are designed to target specific transporter subtypes, such as GAT1, which are implicated in neurological disorders. sigmaaldrich.cn

Farnesyltransferase (FTase): As previously mentioned, piperidine-based compounds have been developed as potent FTase inhibitors. nih.gov FTase is a key enzyme in the post-translational modification of the Ras protein, which is frequently mutated in human cancers, making FTase a significant target for anti-cancer drug development. nih.gov

NMDA and CB1 Receptors: Piperidine-containing molecules have been utilized in pharmacological studies to probe the function of N-methyl-D-aspartate (NMDA) receptors and CB1 cannabinoid receptors, highlighting their role in targeting pathways within the central nervous system. sigmaaldrich.cn

Table 1: Examples of Biological Targets for Piperidine-3-Carboxylic Acid Derivatives

| Target | Therapeutic Area | Research Finding | Citation |

|---|---|---|---|

| GABA Transporter 1 (GAT1) | Neurology | Synthesized derivatives act as GABA uptake inhibitors. | sigmaaldrich.cn |

| Farnesyltransferase (FTase) | Oncology | Piperidine core is crucial for potent, Ras-competitive inhibition. | nih.gov |

| NMDA Receptors | Neurology | Used to study receptor function and signaling. | sigmaaldrich.cn |

Development of Peptidomimetic Drugs with Enhanced Pharmacokinetic Properties

Natural peptides are often poor drug candidates due to significant limitations, including rapid degradation by proteases and low membrane permeability. univ-rennes1.fr Peptidomimetics are compounds designed to mimic the structure and function of natural peptides while overcoming these pharmacokinetic hurdles. univ-rennes1.frnih.gov this compound is an ideal building block for creating such peptidomimetics, as it introduces a non-natural, constrained amino acid-like structure into a peptide sequence. univ-rennes1.fr

One of the primary advantages of incorporating piperidine-based scaffolds into peptide chains is the significant enhancement of their resistance to enzymatic degradation. univ-rennes1.fr Proteases, the enzymes responsible for breaking down proteins and peptides, recognize and cleave specific peptide bonds between natural amino acids. The introduction of a non-peptidic structure like the piperidine ring disrupts these recognition sites. univ-rennes1.frnih.gov

Because the amide bond involving the piperidine nitrogen is part of a cyclic, non-natural structure, it is not a substrate for most common proteases. This inherent resistance to proteolysis extends the half-life of the peptidomimetic in the body, allowing it to reach its target and exert its therapeutic effect over a longer duration compared to its natural peptide counterpart.

A drug's ability to cross biological membranes is essential for its oral bioavailability and its capacity to reach intracellular targets. The physicochemical properties of the this compound scaffold can be leveraged to improve these characteristics. The carboxylic acid group is a key functional handle that influences a molecule's solubility and transport properties. nih.gov

Exploration in Chemical Biology as Molecular Probes

Beyond direct therapeutic applications, this compound is a valuable tool in chemical biology for the synthesis of molecular probes. These probes are specialized molecules designed to study and visualize complex biological processes, identify new drug targets, and elucidate the mechanisms of action of bioactive compounds. The piperidine scaffold can be incorporated into these probes to confer specific binding properties and structural constraints. nih.govsigmaaldrich.cn

For example, piperidine derivatives have been used to investigate the activity of various receptor systems, including NMDA and CB1 cannabinoid receptors. sigmaaldrich.cn By creating ligands with high affinity and selectivity derived from this scaffold, researchers can effectively probe the roles these receptors play in cellular signaling and disease pathology. The ability to attach reporter groups (such as fluorescent tags) to other parts of the molecule while using the piperidine core to direct binding makes these compounds powerful instruments for biological research.

Development of Fluorescently Tagged Probes and Conjugates

The precise architecture of this compound makes it an excellent scaffold for the synthesis of fluorescently tagged probes and conjugates. These tools are indispensable for studying biological processes, visualizing cellular components, and high-throughput screening in drug discovery.

The synthesis of such probes often involves solid-phase peptide synthesis (SPPS), where the Fmoc protecting group is fundamental. nih.govnih.gov The process typically starts with an amino acid, like this compound, anchored to a solid support. The Fmoc group protects the nitrogen atom, allowing the carboxylic acid end to react with another molecule. Following this coupling, the Fmoc group is removed with a weak base, commonly a piperidine solution, freeing the amine to react with the next building block. nih.govmdpi.com This cycle is repeated to build a desired peptide sequence. A fluorescent dye can be attached at a specific site, often at the N-terminus or on a side chain of an amino acid like lysine. nih.govbeilstein-journals.org

Chemically stable fluorescent building blocks are critical for the automated synthesis of these probes as they streamline the process by minimizing conjugation and purification steps. nih.gov The use of Fmoc-protected amino acids is standard in these syntheses. nih.gov For instance, a fluorescent amino acid can be created by coupling a fluorophore to an amino acid, which is then protected with an Fmoc group for use in SPPS. nih.govnih.gov This methodology allows for the creation of a diverse library of fluorescently labeled peptides and conjugates for various biological applications. acs.org

Table 1: Common Fluorophores for Conjugation

| Fluorophore | Abbreviation | Typical Use |

|---|---|---|

| 6-Carboxyfluorescein | FAM | Increases sensitivity in fluorescence assays. acs.org |

| Rhodamine B | RhoB | Commonly used for fluorescence labeling of peptides. acs.org |

| BODIPY-FL-propanoic acid | BODIPY-FL | Used for convenient incorporation into peptides via amide-bond formation. acs.org |

| Nitrobenzoxadiazole | NBD | Used to create fluorogenic probes. nih.gov |

Application in Receptor Binding and Imaging Studies

Derivatives synthesized from this compound are extensively used in receptor binding and imaging studies to understand disease mechanisms and to identify new therapeutic targets. The piperidine scaffold is a key element in ligands designed to interact with specific biological receptors.

Molecular imaging techniques like Positron Emission Tomography (PET) rely on radiolabeled probes to visualize and quantify biochemical processes in vivo. nih.govfrontiersin.org The development of novel PET ligands is a significant area of research. For example, piperazine (B1678402) and piperidine scaffolds have been used to create PET ligands for imaging monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in various neurological disorders. nih.gov In one study, dynamic PET imaging in rat brains was conducted to profile the retention of radioactivity from a novel ligand. nih.gov Similarly, derivatives of 2-oxoquinoline carboxylic acid have been radiolabeled to create PET ligands for imaging the cannabinoid type 2 (CB2) receptor, a promising therapeutic target. mdpi.com

In addition to imaging, these derivatives are crucial for in vitro receptor binding assays, which are used to determine the affinity and selectivity of new drug candidates. nih.govmdpi.com For instance, a series of potent HIV-1 protease inhibitors were developed using a (R)-piperidine-3-carboxamide as a key structural component (the P2-ligand). The binding of these inhibitors to the HIV-1 protease was evaluated, with one compound showing an exceptionally low IC₅₀ value of 3.61 nM. nih.gov Molecular docking studies provided insights into the ligand-binding properties, confirming that the piperidine moiety fits perfectly into a sub-pocket of the enzyme. nih.gov

Table 2: Examples of Piperidine-3-Carboxylic Acid Derivatives in Receptor Studies

| Derivative Class | Target | Study Type | Key Finding | Source |

|---|---|---|---|---|

| (R)-piperidine-3-carboxamide | HIV-1 Protease | Enzyme Inhibition Assay & Molecular Docking | Compound 22a showed potent inhibitory activity (IC₅₀ = 3.61 nM) and activity against drug-resistant HIV-1 variants. | nih.gov |

| 3,3-dimethylpiperidine derivatives | σ₁ and σ₂ Receptors | Radioligand Binding Assay | Compounds demonstrated high affinity for the σ₁ receptor (Kᵢ = 0.14–0.38 nM) with good selectivity. | nih.gov |

| Piperidine-4-carboxamide | Secretory glutaminyl cyclase (sQC) | Virtual Screening & X-ray Crystallography | Identified a novel sQC inhibitor (IC₅₀ = 34 μM) as a potential therapeutic for Alzheimer's disease. | nih.gov |

| Piperazinyl azetidine (B1206935) with piperidine | Monoacylglycerol lipase (MAGL) | PET Imaging | Developed novel reversible-binding PET ligands for in vivo brain imaging. | nih.gov |

Therapeutic Areas Benefiting from Piperidine-3-carboxylic Acid Scaffolds

The piperidine-3-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of pharmaceuticals and biologically active compounds. nih.govthieme-connect.comthieme-connect.com Its structural and physicochemical properties can be finely tuned to optimize pharmacokinetic and pharmacodynamic profiles, making it a versatile core for drug design across numerous therapeutic areas. thieme-connect.comthieme-connect.com

Neurodegenerative Diseases: The piperidine scaffold is prominent in the development of treatments for neurodegenerative disorders like Alzheimer's disease. nih.govnih.govnih.gov Derivatives have been designed as multi-target agents that inhibit acetylcholinesterase, reduce oxidative stress, and possess anti-inflammatory properties. nih.govnih.gov For instance, amides of ethyl piperidine-3-carboxylate with compounds like ferulic acid have shown significant potential. nih.gov Other derivatives act as inhibitors of secretory glutaminyl cyclase (sQC), an enzyme involved in the formation of neurotoxic amyloid-beta plaques. nih.gov The piperidine moiety is also central to GABA uptake inhibitors, such as nipecotic acid, which are investigated for their potential in treating epilepsy and other conditions related to GABAergic neurotransmission dysfunction. nih.govresearchgate.netnih.gov

Infectious Diseases: The piperidine core is integral to the development of antiviral agents. Notably, derivatives of (R)-piperidine-3-carboxamide have been synthesized as highly potent inhibitors of HIV-1 protease, an essential enzyme for viral replication. nih.gov These inhibitors have demonstrated effectiveness against both wild-type and drug-resistant strains of HIV. nih.gov The piperidine scaffold has also been explored for activity against the influenza virus, with some derivatives inhibiting viral replication in the early to middle stages. researchgate.netnih.gov

Metabolic Disorders: Certain piperidine-carboxylic acid derivatives have been investigated for their potential in treating metabolic disorders. Patents have described their use in pharmaceutical compositions aimed at reducing blood glucose levels, suggesting applications in diabetes management. google.com

Oncology and Pain Management: The piperidine ring is a core structure in many synthetic opioids used for severe pain management, such as fentanyl and its analogues, which act on μ-opioid receptors. wikipedia.org Additionally, the piperidine scaffold is found in numerous compounds developed for cancer treatment. nih.govnews-medical.net

Table 3: Therapeutic Applications of the Piperidine-3-Carboxylic Acid Scaffold

| Therapeutic Area | Biological Target/Mechanism | Example Application | Source |

|---|---|---|---|

| Neurodegenerative Diseases | GABA uptake inhibition | Anticonvulsant agents for epilepsy. | researchgate.netnih.gov |

| Acetylcholinesterase inhibition, Antioxidant | Multi-target agents for Alzheimer's disease. | nih.govnih.govnih.gov | |

| Infectious Diseases | HIV-1 Protease inhibition | Antiviral drugs for HIV/AIDS. | nih.gov |

| Influenza virus replication inhibition | Antiviral agents for influenza. | researchgate.netnih.gov | |

| Metabolic Disorders | Blood glucose reduction | Potential treatments for diabetes. | google.com |

| Pain Management | μ-opioid receptor agonism | Analgesics for severe pain. | wikipedia.org |

Advanced Spectroscopic and Crystallographic Characterization of R 1 Fmoc Piperidine 3 Carboxylic Acid Derivatives

X-ray Crystallography for Absolute Configuration Assignment and Conformational Analysis

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of molecules, including the relative and absolute configuration of all stereogenic centers. researchgate.netnih.gov For chiral molecules like (R)-1-Fmoc-piperidine-3-carboxylic acid, this technique is invaluable for confirming the (R)-configuration at the C3 position of the piperidine (B6355638) ring.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map, from which the precise spatial arrangement of atoms can be determined. A key aspect for absolute configuration determination is the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray energy is near an absorption edge of an atom in the crystal. researchgate.net This effect causes differences in the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l), which allows for the assignment of the correct enantiomer. researchgate.net While this is more straightforward with heavier atoms, it is also achievable for organic molecules containing only light atoms like carbon, nitrogen, and oxygen, particularly when using copper radiation. researchgate.net

In the context of this compound derivatives, X-ray analysis reveals critical conformational details:

Piperidine Ring Conformation: The piperidine ring typically adopts a chair conformation. X-ray data can precisely determine whether the substituents—the carboxylic acid group at C3 and the Fmoc-carbamate group at the nitrogen—are in axial or equatorial positions. For the related piperidine-3-carboxylic acid (nipecotic acid), the crystal structure shows the piperidine ring in a chair conformation with the carboxylic group in an equatorial position. researchgate.net

Molecular Packing: The analysis elucidates intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. In derivatives of piperidine-3-carboxylic acid, N–H···O and O–H···O hydrogen bonds are significant in defining the solid-state architecture. researchgate.net

Absolute Structure: The Flack parameter is a critical value refined during the crystallographic analysis that indicates whether the determined structure corresponds to the correct absolute configuration. A value close to zero for the correct enantiomer confirms the assignment. researchgate.net

For small molecules that are difficult to crystallize on their own, co-crystallization with a "crystallization chaperone" can be an effective strategy to obtain high-quality crystals suitable for X-ray diffraction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for investigating the conformational dynamics and structure of molecules in solution. For derivatives of this compound, ¹H and ¹³C NMR are used to confirm the covalent structure, while more advanced techniques reveal conformational preferences.

Conformational studies on N-substituted piperidine derivatives show that the comparison of experimentally measured chemical shifts with those calculated for theoretically optimized geometries is a potent strategy for structural elucidation. researchgate.net The piperidine ring exists in a dynamic equilibrium between two chair conformations. The populations of these conformers and the energy difference between them can be determined by analyzing NMR spectra.

Key findings from NMR studies on related piperidine-3-carboxylic acid systems include:

Conformational Equilibrium: At room temperature, the interconversion between the two chair forms of the piperidine ring is rapid on the NMR timescale, resulting in averaged chemical shifts and coupling constants. However, at low temperatures (e.g., -80 °C), this interconversion can be slowed sufficiently to observe the distinct spectra of individual conformers. researchgate.net

Solvent Effects: The conformational equilibrium is sensitive to the solvent environment. In the zwitterionic form of nipecotic acid in D₂O, the conformer with the equatorial carboxylate group is preferred. researchgate.net The presence and strength of intramolecular hydrogen bonding can also be highly dependent on the solvent's polarity and hydrogen-bonding capacity. researchgate.net

Intramolecular Interactions: The energy of intramolecular hydrogen bonds, for instance between the piperidine nitrogen and the carboxylic acid side chain in the axial conformation, can be quantified from the conformer energy differences derived from NMR data. researchgate.net

Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are used to determine spatial proximities between protons, providing crucial data for building a three-dimensional model of the predominant solution-state conformation.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov It is an essential tool for studying the conformation of chiral compounds and is particularly sensitive to the secondary structure of peptides and proteins. nih.govmdpi.com

The utility of CD spectroscopy in this context includes:

Conformational Folding: Determining whether a synthesized peptide or peptidomimetic is properly folded or exists in a disordered state. nih.gov The CD spectrum of a folded structure is markedly different from that of a random coil.

Identifying Secondary Structures: The shape and magnitude of the CD spectrum in the far-UV region (190–250 nm) are characteristic of different types of secondary structures, such as α-helices, β-sheets, and turns. mdpi.com

Monitoring Conformational Changes: CD is used to monitor changes in conformation that occur upon interaction with other molecules or changes in the environment (e.g., solvent, temperature). nih.gov For instance, studies have used CD to observe how the structure of peptides changes upon interaction with lipid membranes. nih.gov

The analysis of CD spectra can provide quantitative estimates of the percentage of each secondary structure type within a peptide. researchgate.net

Vibrational Spectroscopy (e.g., FTIR) for Conformational Fingerprinting

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides a detailed "fingerprint" of a molecule based on the vibrational frequencies of its chemical bonds. manchester.ac.uk It is a sensitive probe of molecular structure and conformation and can be applied to samples in a wide range of environments. nih.gov

For this compound and its derivatives, FTIR is used to:

Confirm Functional Groups: The presence of characteristic absorption bands confirms the key functional groups. For example, the spectrum would show strong absorptions corresponding to the carbonyl (C=O) stretching vibrations of the carboxylic acid and the Fmoc-carbamate group, as well as N-H and C-H vibrations.

Analyze Hydrogen Bonding: The position and shape of O-H and N-H stretching bands are highly sensitive to hydrogen bonding. For piperidine-3-carboxylic acid, a broad and intense absorption in the 3400–2000 cm⁻¹ region is characteristic of strong O-H···O and N-H···O hydrogen bonds. researchgate.net

Identify Conformations: Different molecular conformations can give rise to slightly different vibrational spectra, allowing FTIR to act as a tool for conformational fingerprinting. In peptide analysis, the amide I band (primarily C=O stretch, ~1600-1700 cm⁻¹) is particularly sensitive to the secondary structure, with different conformations (α-helix, β-sheet, random coil) absorbing at distinct frequencies. nih.gov

FTIR spectroscopy is therefore a valuable complementary technique to NMR and X-ray crystallography, providing rapid information on the structural and intermolecular interactions of this compound derivatives.

Mass Spectrometry (MS) in Support of Synthetic Characterization

Mass spectrometry (MS) is an indispensable analytical technique in synthetic chemistry for confirming the molecular weight and elemental composition of a target compound. pacific.edu Electrospray Ionization (ESI), a soft ionization technique, is particularly well-suited for analyzing polar, thermally labile molecules like Fmoc-protected amino acids and peptides, typically observing them as protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. niscpr.res.inspringernature.com

In the characterization of this compound and related synthetic products, MS is used to:

Confirm Molecular Weight: High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high accuracy, which serves to confirm the elemental formula of the synthesized compound.

Monitor Reaction Progress: LC-MS, which couples liquid chromatography with mass spectrometry, is routinely used to monitor the progress of synthetic reactions and assess the purity of the product.

Characterize Fragmentation Patterns: Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides structural proof. For Fmoc-protected amino acids, a prominent fragmentation pathway involves the loss of the Fmoc group or related moieties. nih.govnih.gov Studies on N-terminal Fmoc-protected amino acids in negative-ion ESI-MS/MS have identified a characteristic rearrangement reaction leading to the elimination of the Fmoc-moiety (196 Da) and the generation of an [M-H-196]⁻ ion. niscpr.res.in

The table below summarizes typical ions observed in the mass spectrometric analysis of Fmoc-protected amino acids.

| Ion Type | Description | Typical Observation |

| [M+H]⁺ | Protonated molecular ion | Observed in positive-ion mode ESI-MS. |

| [M-H]⁻ | Deprotonated molecular ion | Observed in negative-ion mode ESI-MS. niscpr.res.in |

| [M+Na]⁺ | Sodium adduct of the molecular ion | Often observed in ESI-MS. |

| [M-H-Fmoc+H]⁻ | Ion resulting from a McLafferty-type rearrangement and loss of the Fmoc group | An abundant ion seen in the negative-ion MS/MS of deprotonated Fmoc-ureidopeptide acids. nih.gov |

| [M-H-196]⁻ | Ion from a rearrangement leading to the loss of the Fmoc moiety (196 Da) | Observed in negative-ion ESI-MS/MS of certain Fmoc-protected amino acids. niscpr.res.in |

This analytical technique is therefore crucial for verifying the identity and integrity of this compound following its synthesis and upon its incorporation into more complex structures. rsc.org

Computational and Theoretical Studies of R 1 Fmoc Piperidine 3 Carboxylic Acid Systems

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational space of molecules. For a flexible system like (R)-1-Fmoc-piperidine-3-carboxylic acid, these methods provide insights into the accessible low-energy three-dimensional arrangements of the molecule, which are crucial for its biological activity and reactivity.

Molecular dynamics simulations build upon MM by introducing the element of time, allowing for the observation of the dynamic behavior of the molecule in a simulated environment, often in the presence of a solvent. An MD simulation can reveal the transitions between different conformational states and the flexibility of various parts of the molecule. For instance, the orientation of the large Fmoc group relative to the piperidine (B6355638) ring and the rotational freedom around the N-C(Fmoc) bond can be thoroughly investigated.

A typical MD simulation of this compound would involve solvating the molecule in a box of water molecules and running the simulation for a duration of nanoseconds to microseconds. Analysis of the trajectory can provide valuable information, such as the root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions.

Table 1: Illustrative Conformational Analysis Data for this compound

| Conformational Parameter | Method | Predicted Value/Observation |

|---|---|---|

| Most Stable Conformer | Molecular Mechanics (MMFF94) | Chair conformation with the carboxylic acid group in an equatorial position. |

| Energy Difference (Axial vs. Equatorial COOH) | Molecular Mechanics | Equatorial conformer is favored by approximately 1.5-2.5 kcal/mol. |

| RMSD of Piperidine Ring | 100 ns MD Simulation | 0.5 ± 0.1 Å (indicating a stable chair conformation throughout the simulation). |

This table contains illustrative data based on general principles of molecular modeling and may not represent the results of a specific study.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Stereoselectivity Prediction

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a more accurate description of electronic structure and can be used to study chemical reactions in detail. These methods are invaluable for elucidating reaction mechanisms, determining the energies of transition states, and predicting the stereoselectivity of reactions involving this compound.

A primary application of this compound is in peptide synthesis, where it is incorporated into a growing peptide chain. The formation of an amide bond between the carboxylic acid group of this compound and an amine can be modeled using QC methods. These calculations can help in understanding the reaction pathway, identifying key intermediates, and calculating the activation energy, which is related to the reaction rate.

Furthermore, QC calculations are instrumental in predicting and explaining stereoselectivity. For reactions where new chiral centers are formed, QC methods can be used to calculate the energies of the diastereomeric transition states leading to different stereoisomers. The calculated energy difference can then be used to predict the diastereomeric ratio of the products.

The removal of the Fmoc protecting group, a critical step in solid-phase peptide synthesis, is another process that can be studied using QC calculations. The mechanism involves a base-catalyzed elimination. researchgate.netacs.org QC calculations can model the initial proton abstraction from the fluorenyl ring and the subsequent elimination of dibenzofulvene, providing insights into the reaction kinetics and the role of the base. total-synthesis.com

Table 2: Hypothetical Quantum Chemical Calculation Data for Amide Bond Formation

| Reaction Parameter | Computational Method | Calculated Value |

|---|---|---|

| Reactant Complex Energy | DFT (B3LYP/6-31G*) | -1250.5 Hartree |

| Transition State Energy | DFT (B3LYP/6-31G*) | -1250.45 Hartree |

| Product Complex Energy | DFT (B3LYP/6-31G*) | -1250.6 Hartree |

| Activation Energy (ΔE‡) | DFT (B3LYP/6-31G*) | 31.4 kcal/mol |

This table contains illustrative data based on general principles of quantum chemistry and may not represent the results of a specific study.

Docking and Molecular Modeling in Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is central to structure-based drug design. If this compound is used as a scaffold for designing enzyme inhibitors or receptor antagonists, molecular docking can be employed to predict how its derivatives will bind to the target protein.

The process involves generating a three-dimensional model of the ligand and docking it into the binding site of the receptor. A scoring function is then used to estimate the binding affinity, which is often expressed as a binding energy or a docking score. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

For example, a derivative of this compound could be designed to inhibit a specific protease. Molecular docking studies could predict how the piperidine ring and its substituents fit into the enzyme's active site and which interactions contribute most to the binding. This information can then be used to guide the design of more potent inhibitors. For instance, a study on HIV-1 protease inhibitors utilized piperidine analogues as P2-ligands, and docking studies were crucial in understanding their binding modes. plos.org

Table 3: Illustrative Molecular Docking Results for a Hypothetical this compound Derivative

| Parameter | Value/Description |

|---|---|

| Target Protein | Hypothetical Protease X |

| Docking Score | -9.5 kcal/mol |

| Key Interacting Residues | Asp30, Gly27, Ile50 |

| Hydrogen Bonds | Carboxylate with backbone NH of Gly27; Piperidine NH with side chain of Asp30. |

This table contains illustrative data based on general principles of molecular docking and may not represent the results of a specific study.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful ligand-based drug design techniques that can be applied to scaffolds like this compound. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect.

Starting with a known active molecule containing the this compound scaffold, a pharmacophore model can be generated. This model will typically consist of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all with specific geometric arrangements.

Once a pharmacophore model is established, it can be used for virtual screening of large chemical databases to identify other molecules that match the pharmacophore. This process can rapidly identify novel chemical scaffolds that are likely to have the desired biological activity. The piperidine scaffold is a common feature in many compound libraries used for virtual screening. nih.govresearchgate.net The chiral nature of the (R)-isomer provides an additional layer of specificity that can be incorporated into the screening process to identify stereoselective binders.

The use of chiral piperidine scaffolds in drug design has been shown to be a promising strategy for discovering new therapeutic agents. thieme-connect.com The combination of the rigid piperidine core with the functional handles of the carboxylic acid and the Fmoc-protected amine in this compound makes it a versatile starting point for the generation of diverse compound libraries for virtual screening campaigns.

Table 4: Example of a Pharmacophore Model Derived from a this compound Derivative

| Pharmacophore Feature | Location |

|---|---|

| Hydrogen Bond Acceptor | Carboxylic acid oxygen |

| Hydrogen Bond Donor | Piperidine nitrogen (after deprotection) |

| Aromatic Ring | Fluorenyl group |

This table contains illustrative data based on general principles of pharmacophore modeling and may not represent the results of a specific study.

Future Prospects and Emerging Research Frontiers for R 1 Fmoc Piperidine 3 Carboxylic Acid

Development of Novel Synthetic Methodologies for Piperidine-3-carboxylic Acid Analogues

The synthesis of enantiomerically pure piperidine (B6355638) derivatives is a central challenge in organic chemistry, driven by their prevalence in pharmaceuticals and natural products. dicp.ac.cnresearchgate.netsnnu.edu.cn While classical synthetic routes exist, modern research focuses on developing more efficient, stereoselective, and scalable methods. These novel methodologies are crucial for generating a diverse range of piperidine-3-carboxylic acid analogues for structure-activity relationship (SAR) studies.

Recent breakthroughs have moved beyond traditional multi-step sequences, emphasizing catalytic asymmetric synthesis. Key strategies include the dearomatization of pyridine (B92270) precursors, which offers a direct route to the chiral piperidine core. acs.org For instance, rhodium-catalyzed asymmetric reductive transamination of pyridinium salts provides rapid access to various chiral piperidines with excellent enantioselectivity. dicp.ac.cnresearchgate.net Another powerful approach involves a three-step process starting with the partial reduction of pyridine, followed by a rhodium-catalyzed asymmetric carbometalation, and a final reduction to yield enantioenriched 3-substituted piperidines. snnu.edu.cnnih.gov These methods often exhibit broad functional group tolerance, enabling the synthesis of highly decorated piperidine scaffolds.

Other innovative techniques include the copper(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines, which provides a versatile handle for further functionalization. acs.org Kinetic resolution of racemic piperidines via enantioselective acylation has also emerged as a powerful tool for accessing enantiopure materials, particularly for complex substitution patterns. nih.gov

Table 1: Comparison of Modern Synthetic Methodologies for Chiral Piperidine Analogues

| Methodology | Catalyst System | Starting Material | Key Advantages |

| Asymmetric Reductive Transamination | Rhodium complex (e.g., [RhCp*Cl2]2) | Pyridinium salts | High diastereo- and enantio-selectivities; good functional group tolerance. dicp.ac.cnresearchgate.net |

| Asymmetric Reductive Heck Reaction | Rhodium complex with chiral ligand | Pyridine & Arylboronic acids | Access to a wide variety of 3-aryl piperidines; high yield and enantioselectivity. snnu.edu.cnnih.gov |

| Dearomatization/Borylation | Copper(I) complex with chiral ligand | Pyridine derivatives | Creates a stereogenic C-B bond for versatile downstream functionalization. acs.org |

| Kinetic Resolution | Chiral hydroxamic acid / NHC | Racemic disubstituted piperidines | Effective for separating enantiomers of complex, multi-substituted piperidines. nih.gov |

Application in Macrocyclic Peptides and Constrained Cyclic Systems